Triacetoxyaluminum

Description

Properties

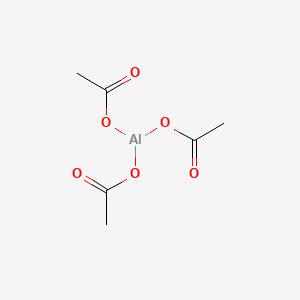

Molecular Formula |

C6H9AlO6 |

|---|---|

Molecular Weight |

204.11 g/mol |

IUPAC Name |

diacetyloxyalumanyl acetate |

InChI |

InChI=1S/3C2H4O2.Al/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |

InChI Key |

WCOATMADISNSBV-UHFFFAOYSA-K |

Canonical SMILES |

CC(=O)O[Al](OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Aluminum Salts and Acetic Acid

One classical approach involves reacting aluminum salts such as aluminum chloride or aluminum hydroxide with acetic acid or acetic anhydride to form this compound. The reaction proceeds via substitution of chloride or hydroxyl groups with acetate groups.

$$

\text{AlCl}3 + 3 \text{CH}3\text{COOH} \rightarrow \text{Al(OCOCH}3)3 + 3 \text{HCl}

$$

This reaction is typically conducted under controlled temperature conditions to avoid decomposition or side reactions. The product is purified by crystallization or solvent extraction.

Preparation via Organoaluminum Intermediates

This compound can also be prepared by controlled oxidation or acetylation of organoaluminum compounds such as triethylaluminum. For example, triethylaluminum reacts with acetic acid or acetic anhydride to yield this compound and ethane as a byproduct.

$$

\text{Al(C}2\text{H}5)3 + 3 \text{CH}3\text{COOH} \rightarrow \text{Al(OCOCH}3)3 + 3 \text{C}2\text{H}6

$$

This method requires careful control of stoichiometry and reaction conditions to ensure complete conversion and avoid side products.

Synthesis Using Sodium this compound Hydride as a Reagent

Though sodium this compound hydride is primarily a reducing agent, its preparation involves this compound as a precursor. According to patent literature, sodium this compound hydride can be prepared by reacting sodium borohydride with glacial acetic acid, generating this compound intermediates under inert atmosphere and aprotic solvents such as benzene or dimethoxyethane.

While this method is indirect for this compound itself, it highlights the compound’s reactivity and preparation under controlled conditions involving inert solvents and temperatures ranging from 0°C to 100°C.

Detailed Research Findings and Conditions

Analytical and Practical Considerations

- Solvent choice: Aprotic, inert solvents such as benzene, xylene, dimethoxyethane, or N-methylpyrrolidone are preferred to prevent hydrolysis and side reactions.

- Atmosphere: Reactions are typically conducted under nitrogen or argon to avoid moisture and oxygen interference.

- Temperature control: Mild to moderate temperatures (0°C to 100°C) optimize yield and purity.

- Purification: Products are purified by crystallization, solvent extraction, or filtration through adsorbents like Florisil to remove impurities.

Summary Table of Preparation Routes

| Route | Advantages | Disadvantages | Industrial Use Potential |

|---|---|---|---|

| Aluminum salt + acetic acid | Simple, direct, cost-effective | Generates corrosive byproducts | High |

| Organoaluminum + acetic acid | High purity, controlled reaction | Requires sensitive reagents | Moderate |

| Sodium this compound hydride intermediate | Useful for specialized synthesis | Complex, multi-step, inert conditions | Low |

Chemical Reactions Analysis

Types of Reactions

Triacetoxyaluminum undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form aluminum hydroxide and acetic acid.

Substitution: Can participate in substitution reactions where the acetoxy groups are replaced by other ligands.

Coordination: Forms complexes with other molecules through coordination bonds.

Common Reagents and Conditions

Water: For hydrolysis reactions.

Alcohols: For substitution reactions to form alkoxyaluminum compounds.

Lewis Bases: For coordination reactions to form complexes.

Major Products Formed

Aluminum Hydroxide: Formed during hydrolysis.

Alkoxyaluminum Compounds: Formed during substitution reactions.

Complexes: Formed during coordination reactions with Lewis bases.

Scientific Research Applications

Chemistry

Triacetoxyaluminum is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also used in the preparation of other organoaluminum compounds.

Biology and Medicine

In biological research, this compound is used as a catalyst in various biochemical reactions. Its ability to form complexes with biomolecules makes it useful in studying enzyme mechanisms and protein interactions.

Industry

In the industrial sector, this compound is used in the production of polymers and as a catalyst in polymerization reactions. It is also used in the manufacture of pharmaceuticals and fine chemicals.

Mechanism of Action

Triacetoxyaluminum exerts its effects through its ability to form coordination complexes with other molecules. The aluminum atom in this compound has vacant orbitals that can accept electron pairs from donor molecules, forming stable complexes. This property is utilized in catalysis and in the stabilization of reactive intermediates in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Aluminum Compounds

Tris(2,2,2-trifluoroacetoxy)aluminum

- Hypothesized Properties: Fluorination likely reduces hygroscopicity and increases resistance to hydrolysis compared to Triacetoxyaluminum.

- Applications : Both compounds may serve as catalysts in esterification or polymerization, but the trifluoro derivative’s enhanced stability could make it preferable in high-temperature reactions.

Trimethylaluminum (Al(CH₃)₃)

- Reactivity : Trimethylaluminum is highly pyrophoric and reacts violently with water, whereas this compound’s acetate groups likely mitigate such reactivity, making it safer to handle ().

- Applications : Trimethylaluminum is widely used in semiconductor manufacturing and Ziegler-Natta catalysis, while this compound’s applications may focus on milder organic transformations.

Comparison with Non-Aluminum Compounds: Triethylamine

- Safety: Triethylamine requires stringent workplace controls (e.g., ventilation, eye wash stations) due to its toxicity and irritancy ().

- Role in Synthesis : Triethylamine often acts as a base, whereas this compound functions as a Lewis acid or transesterification catalyst.

Data Table: Hypothetical Comparison Based on Structural Inference

| Property | This compound | Tris(2,2,2-trifluoroacetoxy)aluminum | Trimethylaluminum |

|---|---|---|---|

| Formula | Al(OAc)₃ | Al(CF₃COO)₃ | Al(CH₃)₃ |

| Reactivity with Water | Moderate hydrolysis | Low hydrolysis (hypothesized) | Violent reaction |

| Thermal Stability | Moderate | High (hypothesized) | Low |

| Typical Use | Organic catalysis | High-temperature catalysis | Polymerization, Semiconductors |

Note: Specific numerical data (e.g., melting points) are unavailable in the provided evidence; values are inferred from structural and chemical trends.

Research Findings and Limitations

- Gaps in Data: The evidence lacks quantitative metrics (e.g., melting points, solubility) for this compound and its analogs, limiting direct comparisons. Experimental studies cited in journals like the Chinese Journal of Inorganic Analytical Chemistry () emphasize the need for systematic data collection, which is absent here.

- Safety Practices : While Triethylamine’s handling protocols () highlight rigorous controls, analogous guidelines for this compound remain undefined in the evidence.

Q & A

Q. What are the optimal synthetic conditions for Triacetoxyaluminum to achieve high purity and yield?

Methodological Answer:

- Use controlled stoichiometric ratios of aluminum precursors (e.g., AlCl₃) and acetic acid derivatives in anhydrous solvents under inert atmospheres (N₂/Ar) to minimize hydrolysis .

- Monitor reaction progress via in situ FTIR or NMR spectroscopy to track acetate ligand coordination .

- Purify via recrystallization in non-polar solvents (e.g., hexane) and validate purity through elemental analysis (C/H content) and XRD to confirm crystalline structure .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s coordination geometry?

Methodological Answer:

- Combine ¹H/¹³C NMR (to identify acetate ligand environments) with FTIR (to confirm Al–O–C vibrational modes at ~600–700 cm⁻¹) .

- Supplement with X-ray photoelectron spectroscopy (XPS) to verify aluminum oxidation states (binding energy ~74–75 eV for Al³⁺) .

- Cross-validate data with computational models (e.g., DFT calculations of bond angles) to resolve ambiguities in ligand arrangement .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s catalytic mechanisms reported across studies?

Methodological Answer:

- Perform density functional theory (DFT) simulations to map potential energy surfaces for ligand-exchange reactions, identifying rate-determining steps .

- Compare experimental kinetic data (e.g., Arrhenius plots) with computational predictions to validate mechanistic hypotheses .

- Use contradiction matrices (e.g., TRIZ methodology) to prioritize conflicting parameters (e.g., Lewis acidity vs. steric hindrance) and propose optimized reaction pathways .

Q. What experimental designs mitigate hydrolysis-induced degradation during this compound synthesis?

Methodological Answer:

- Employ Schlenk-line techniques with rigorously dried solvents (e.g., molecular sieves) and real-time moisture monitoring via Karl Fischer titration .

- Test hydrolysis resistance by exposing synthesized samples to controlled humidity levels (e.g., 30–90% RH) and analyze degradation products via TGA-MS (mass loss profiles) .

- Optimize ligand substitution (e.g., bulkier acetate derivatives) to sterically shield the aluminum center .

Q. How can researchers reconcile discrepancies in reported thermal stability data for this compound?

Methodological Answer:

- Conduct comparative DSC/TGA studies under identical heating rates (e.g., 10°C/min) and atmospheres (N₂ vs. air) to isolate environmental effects .

- Apply statistical error analysis (e.g., confidence intervals for decomposition onset temperatures) to identify outliers and systemic measurement biases .

- Review synthesis protocols across studies: impurities (e.g., residual acetic acid) may lower observed stability .

Q. What methodologies quantify this compound’s Lewis acidity relative to other aluminum-based catalysts?

Methodological Answer:

- Use probe reactions (e.g., Friedel-Crafts alkylation) with standardized substrates (e.g., toluene) to measure catalytic turnover frequencies .

- Perform Hammett acidity measurements (e.g., pyridine adsorption via FTIR) to rank Lewis acid strength .

- Compare with theoretical descriptors (e.g., Fukui indices from DFT) to correlate reactivity with electronic structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.